3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine
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Overview
Description
3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine is a compound that features a piperidine ring substituted with a tetrazole moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar pKa values
Preparation Methods
The synthesis of 3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine can be approached through several synthetic routes. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable piperidine derivative under controlled conditions . The reaction typically requires the use of solvents such as acetonitrile or ethanol and may involve catalysts to enhance the reaction rate and yield . Industrial production methods often focus on optimizing these conditions to achieve high purity and yield while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine undergoes various chemical reactions, including:
Scientific Research Applications
3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine involves its interaction with specific molecular targets. The tetrazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit angiotensin-converting enzyme (ACE), resulting in antihypertensive effects . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine can be compared with other tetrazole-containing compounds, such as:
1-(4-Substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone: Known for its anticandidal activity.
Cefamandole: A cephalosporin antibiotic with a tetrazole moiety.
Oteseconazole and Quilseconazole: Antifungal agents that inhibit cytochrome P450 enzymes.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other tetrazole derivatives .
Properties
Molecular Formula |
C8H15N5S |
---|---|
Molecular Weight |
213.31 g/mol |
IUPAC Name |
3-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-6-7-3-2-4-9-5-7/h7,9H,2-6H2,1H3 |
InChI Key |
XQVJXJLTSMCLMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2CCCNC2 |
Origin of Product |
United States |
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